

A Comparative Guide to Zosuquidar Trihydrochloride in Cross-Resistance Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zosuquidar trihydrochloride

Cat. No.: B10761993

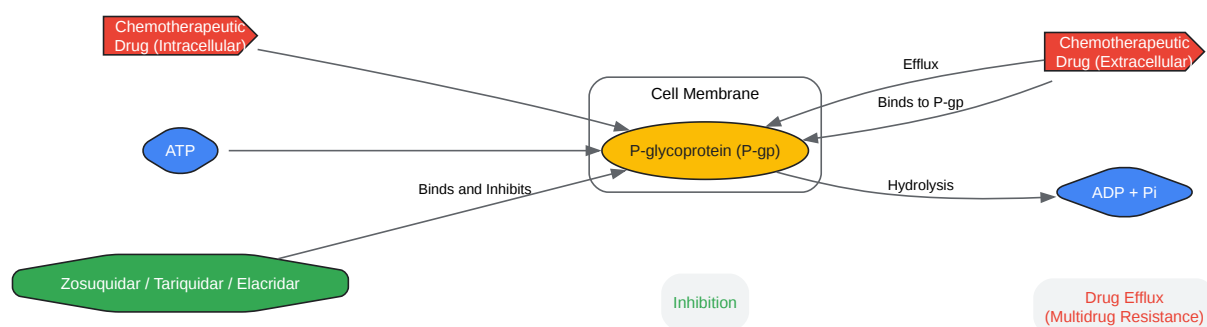
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Zosuquidar trihydrochloride** with other third-generation P-glycoprotein (P-gp) inhibitors, Tariquidar and Elacridar. The information presented is based on experimental data from in vitro studies to assist researchers in evaluating these compounds for overcoming multidrug resistance (MDR) in cancer.

Mechanism of Action: Overcoming Multidrug Resistance

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance. It functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Zosuquidar, Tariquidar, and Elacridar are potent and specific inhibitors of P-gp. They bind to the transporter, inhibiting its ATPase activity and preventing the efflux of anticancer drugs. This restores the intracellular concentration of chemotherapeutic agents, sensitizing resistant cells to treatment.



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- To cite this document: BenchChem. [A Comparative Guide to Zosuquidar Trihydrochloride in Cross-Resistance Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10761993#cross-resistance-studies-involving-zosuquidar-trihydrochloride\]](https://www.benchchem.com/product/b10761993#cross-resistance-studies-involving-zosuquidar-trihydrochloride)

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